2-Oxaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[33]heptane is a bicyclic organic compound with the molecular formula C₆H₁₀O It features a spiro-connected oxetane and cyclopropane ring, making it an interesting structure in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.3]heptane typically involves cyclization reactions. One common method involves the cyclization of tribromopentaerythritol with p-toluenesulfonamide under basic conditions to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of these processes can be challenging due to the need for efficient removal of by-products and the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[3.3]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaspiro[3.3]heptane-1,3-dione.
Reduction: Reduction reactions can modify the oxetane ring, leading to different spirocyclic structures.
Substitution: Substitution reactions can occur at the spiro carbon, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .
Scientific Research Applications
2-Oxaspiro[3.3]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.3]heptane involves its interaction with molecular targets through its spirocyclic structure. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: Features a nitrogen atom in place of the oxygen atom in 2-Oxaspiro[3.3]heptane.
Spiro[3.3]heptane: Lacks the oxygen atom, making it a purely hydrocarbon spirocyclic compound.
Uniqueness
This compound is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound for the synthesis of bioisosteres and other functionalized molecules .
Properties
Molecular Formula |
C6H10O |
---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C6H10O/c1-2-6(3-1)4-7-5-6/h1-5H2 |
InChI Key |
SUSDYISRJSLTST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.